6-deoxy-N-(3-hydroxyphenyl)hexopyranosylamine
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Overview
Description
6-deoxy-N-(3-hydroxyphenyl)hexopyranosylamine is a useful research compound. Its molecular formula is C12H17NO5 and its molecular weight is 255.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 255.11067264 g/mol and the complexity rating of the compound is 277. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Synthetic Approaches and Chemical Reactivity : Research has focused on the synthesis of deoxy and aminodeoxy sugars, with methodologies applicable to the synthesis of hexopyranosylamine derivatives. For instance, the work on chlorodeoxy sugars as intermediates for the synthesis of deoxy and aminodeoxy sugars showcases the chemical versatility and potential routes for synthesizing complex molecules like "6-deoxy-N-(3-hydroxyphenyl)hexopyranosylamine" (Lawton et al., 1970).
Innovative Synthetic Pathways : Studies have demonstrated innovative pathways to access hexopyranose analogs, such as the synthesis of 5-deoxy-5-phenylphosphino-D-glucopyranoses, which are analogous in structure and could provide a framework for understanding the synthetic potential of hexopyranosylamine derivatives (Hanaya et al., 1991).
Biological Applications and Enzymatic Studies
Enzymatic Activity and Biosynthesis : The enzymatic activity against hexopyranoside derivatives is of significant interest, particularly in understanding the substrate specificity of enzymes. For example, studies on the hydrolytic activity of α-mannosidase against deoxy derivatives of hexopyranosides provide insights into how similar enzymes might interact with "this compound" derivatives, highlighting the importance of specific functional groups for enzymatic recognition and activity (Nishio et al., 1996).
Potential for Antibiotic and Natural Product Synthesis : The structural features of hexopyranosylamine derivatives, including deoxygenation and amino group incorporation, are critical in natural product synthesis, especially antibiotics. Research into TDP-D-forosamine biosynthesis, a component of the spinosyn pathway, underscores the value of understanding and manipulating hexopyranose derivatives for developing new biologically active compounds (Hong et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(3-hydroxyanilino)-6-methyloxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5/c1-6-9(15)10(16)11(17)12(18-6)13-7-3-2-4-8(14)5-7/h2-6,9-17H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLRRWURLRWTJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)NC2=CC(=CC=C2)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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